molecular formula C4H5N5 B1368419 3-azido-1-methyl-1H-pyrazole

3-azido-1-methyl-1H-pyrazole

Cat. No.: B1368419
M. Wt: 123.12 g/mol
InChI Key: JDGKRZROWYQPDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-azido-1-methyl-1H-pyrazole is a heterocyclic compound with the molecular formula C4H5N5. It belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. The presence of an azido group at the third position and a methyl group at the first position of the pyrazole ring makes this compound unique and interesting for various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-azido-1-methyl-1H-pyrazole typically involves the introduction of the azido group into the pyrazole ring. One common method is the reaction of 3-chloro-1-methylpyrazole with sodium azide in an appropriate solvent such as dimethylformamide (DMF) under reflux conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the azido group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures are crucial due to the potentially explosive nature of azides.

Chemical Reactions Analysis

Types of Reactions: 3-azido-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Cycloaddition: Alkynes, copper(I) catalyst.

    Substitution: Various electrophiles and nucleophiles depending on the desired substitution.

Major Products Formed:

Scientific Research Applications

3-azido-1-methyl-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-azido-1-methyl-1H-pyrazole largely depends on its chemical reactivity. The azido group can undergo click chemistry reactions, forming stable triazole rings. This property is exploited in bioorthogonal chemistry for labeling biomolecules without interfering with biological processes. The compound’s reactivity with various electrophiles and nucleophiles also makes it a valuable intermediate in synthetic chemistry .

Comparison with Similar Compounds

    3-Azido-1H-pyrazole: Similar structure but lacks the methyl group at the first position.

    1-Methyl-3-nitropyrazole: Contains a nitro group instead of an azido group.

    3-Amino-1-methylpyrazole: The azido group is reduced to an amine.

Uniqueness: 3-azido-1-methyl-1H-pyrazole is unique due to the presence of both the azido and methyl groups, which confer distinct reactivity and potential applications. The azido group allows for versatile chemical modifications, while the methyl group can influence the compound’s physical and chemical properties.

Properties

Molecular Formula

C4H5N5

Molecular Weight

123.12 g/mol

IUPAC Name

3-azido-1-methylpyrazole

InChI

InChI=1S/C4H5N5/c1-9-3-2-4(7-9)6-8-5/h2-3H,1H3

InChI Key

JDGKRZROWYQPDL-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)N=[N+]=[N-]

Origin of Product

United States

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